molecular formula C14H7F11O2 B12538684 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal CAS No. 866525-43-1

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal

Cat. No.: B12538684
CAS No.: 866525-43-1
M. Wt: 416.19 g/mol
InChI Key: VRBKYYAROKFZHV-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal typically involves the introduction of fluorine atoms into an organic framework. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-octanone
  • 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanone
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Uniqueness

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-3-phenoxyoct-2-enal is unique due to its phenoxy group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

866525-43-1

Molecular Formula

C14H7F11O2

Molecular Weight

416.19 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluoro-3-phenoxyoct-2-enal

InChI

InChI=1S/C14H7F11O2/c15-10(16,9(6-7-26)27-8-4-2-1-3-5-8)11(17,18)12(19,20)13(21,22)14(23,24)25/h1-7H

InChI Key

VRBKYYAROKFZHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=CC=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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